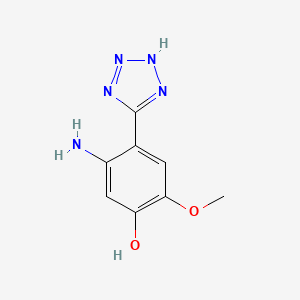![molecular formula C22H22ClN5O2S B11050277 N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11050277.png)
N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Attachment of the Acetamide Moiety: The acetamide group is attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Agriculture: The compound can serve as a precursor for the synthesis of agrochemicals such as herbicides, fungicides, and insecticides.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
- **N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Uniqueness
N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and acetamide groups, which can confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H22ClN5O2S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C22H22ClN5O2S/c1-13-6-8-15(9-7-13)12-31-22-26-21-25-20(30)16(11-28(21)27-22)10-19(29)24-18-5-3-4-17(23)14(18)2/h3-9,16H,10-12H2,1-2H3,(H,24,29)(H,25,26,27,30) |
InChI Key |
UFXJGRISAZAQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3CC(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]](/img/structure/B11050199.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(4-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050205.png)

![2-Furancarboxamide, N-(6-bromo-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-](/img/structure/B11050209.png)
![1-[(2,3-Dibromopropyl)sulfonyl]octane](/img/structure/B11050213.png)
![N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11050218.png)
![1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11050232.png)
![3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11050241.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)
![N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11050261.png)
![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)
![4-bromo-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11050270.png)
